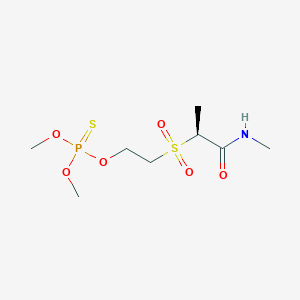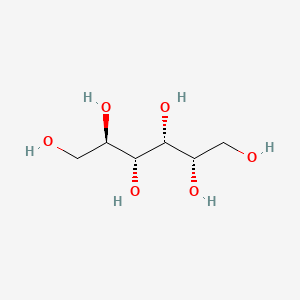
Clorhidrato de terazosina
Descripción general
Descripción
Terazosin hydrochloride is a medication used to treat symptoms of an enlarged prostate and high blood pressure . It is a selective alpha-1 adrenergic antagonist . It works by relaxing blood vessels, which decreases the amount of work the heart has to do . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Synthesis Analysis
Terazosin hydrochloride is synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazoline-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine .Molecular Structure Analysis
The molecular structure of Terazosin hydrochloride has been investigated using mass spectrometry and thermal analyses techniques, and confirmed by semi-empirical molecular orbital (MO) calculations . The crystal structure is dominated by hydrogen bonds .Chemical Reactions Analysis
The fragmentation decomposition pathways of Terazosin have been investigated using mass spectrometry and thermal analyses techniques .Physical And Chemical Properties Analysis
Terazosin hydrochloride is soluble in water at 19.60 - 20.40 mg/ml and yields a clear, colorless to faint yellow solution. It is also soluble in ethanol at 4 mg/ml and in methanol at 20 mg/ml, with heat as needed .Aplicaciones Científicas De Investigación
Tratamiento de la hiperplasia prostática benigna
El clorhidrato de terazosina se usa en hombres para el alivio de los síntomas en el caso de hiperplasia prostática benigna . Esta condición es un trastorno urológico causado por el agrandamiento no canceroso de la próstata a medida que los hombres envejecen . La terazosina relaja los músculos de la próstata y el cuello de la vejiga, lo que facilita la micción .
Manejo de la hipertensión
El this compound también se usa en el manejo de la presión arterial alta . Funciona relajando los vasos sanguíneos para que la sangre pueda pasar fácilmente . Es un fármaco eficaz para la hipertensión .
Tratamiento de la insuficiencia cardíaca congestiva
La terazosina se usa en el tratamiento de la insuficiencia cardíaca congestiva grave . Ayuda a mejorar la circulación al reducir la presión y la resistencia en los vasos sanguíneos.
Manejo preoperatorio del feocromocitoma
La terazosina puede usarse sola o en combinación con bloqueadores beta en el manejo preoperatorio de los signos y síntomas del feocromocitoma . El feocromocitoma es un tumor raro de las glándulas suprarrenales que puede causar presión arterial alta.
Investigación analítica
Se han desarrollado varios métodos analíticos para la determinación de Terazosina en diferentes matrices . Estos métodos son útiles para los investigadores involucrados en el desarrollo de nuevos métodos analíticos o formulaciones .
Caracterización estructural
El this compound se ha estudiado utilizando técnicas de espectrometría de masas y análisis térmicos en comparación con cálculos de orbitales moleculares (MO) semi-empíricos . Estos estudios ayudan a comprender las vías de descomposición de fragmentación de la terazosina .
Mecanismo De Acción
Target of Action
Terazosin hydrochloride is a quinazoline derivative that acts as an alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors , which are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate .
Mode of Action
By blocking the action of adrenaline on these receptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in arterial tone and an improvement in urinary flow .
Biochemical Pathways
The inhibition of alpha-1-adrenoceptors by terazosin results in the relaxation of smooth muscle in blood vessels and the prostate . This action is part of the broader biochemical pathway involving the regulation of smooth muscle tone and blood pressure. The exact downstream effects of this pathway are complex and involve a variety of physiological responses, including a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . The drug is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of terazosin is approximately 12 hours , which allows for once-daily dosing. The drug is highly protein-bound (90% to 94%) .
Result of Action
The primary result of terazosin’s action is the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . These effects can help manage conditions such as hypertension and benign prostatic hyperplasia .
Action Environment
The action of terazosin can be influenced by various environmental factors. For instance, food can delay the time to peak plasma concentration by about 40 minutes . Additionally, in elderly patients (≥70 years), plasma clearance of terazosin is decreased by 31.7%, and the half-life is extended to 14 hours . This suggests that age and dietary factors can influence the pharmacokinetics
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWDOUXSCRCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045493 | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63074-08-8, 70024-40-7 | |
| Record name | Terazosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terazosin hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terazosin hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []
A: In addition to its systemic vasodilatory effects, Terazosin Hydrochloride also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]
A: The molecular formula of Terazosin Hydrochloride Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []
ANone: Various spectroscopic methods are used to characterize Terazosin Hydrochloride, including:
- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]
A: Yes, Terazosin Hydrochloride exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []
A: Studies have investigated the relative stability of various Terazosin Hydrochloride forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.
ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying Terazosin Hydrochloride. These include:
- UV Detection: Measures the absorbance of Terazosin Hydrochloride at a specific wavelength, typically 245 nm or 246 nm. [, , ]
- Fluorescence Detection: Detects the fluorescence emitted by Terazosin Hydrochloride after excitation at a specific wavelength. [, ]
- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying Terazosin Hydrochloride in complex matrices like human plasma. [, ]
A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For Terazosin Hydrochloride, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).
A: Terazosin Hydrochloride is typically administered orally, usually in tablet or capsule form. [, , , ]
A: Bioequivalence studies comparing different Terazosin Hydrochloride formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).
A: Yes, researchers have explored transdermal delivery of Terazosin Hydrochloride using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering Terazosin Hydrochloride, potentially offering advantages like improved patient compliance and reduced side effects.
ANone: Terazosin Hydrochloride is primarily used to treat:
- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]
- Benign Prostatic Hyperplasia (BPH): Terazosin Hydrochloride relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]
A: While Terazosin Hydrochloride is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]
A: As with any medication, Terazosin Hydrochloride can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]
A: Yes, Terazosin Hydrochloride may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)




